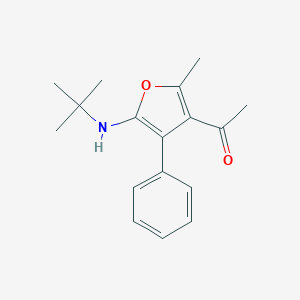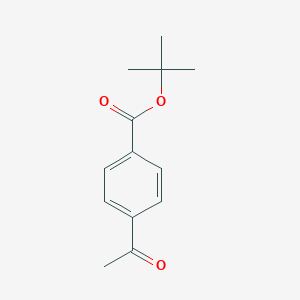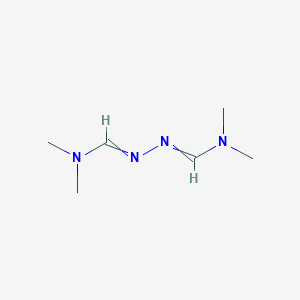
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone is a synthetic organic compound with a complex structure It belongs to the class of furan derivatives and is characterized by the presence of a tert-butylamino group, a methyl group, and a phenyl group attached to a furan ring
Preparation Methods
The synthesis of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Addition of the Tert-butylamino Group: The tert-butylamino group can be added through a nucleophilic substitution reaction using tert-butylamine.
Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-(Tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: This compound has a similar structure but differs in the presence of hydroxyl groups.
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol: This compound has a methoxymethyl group instead of a furan ring.
Salbutamol Impurity K: This compound is structurally related but contains a chloro group and hydroxymethyl group.
Properties
CAS No. |
197857-42-4 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
InChI Key |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Synonyms |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)



![1-Tosyl-1H-benzo[d]imidazole](/img/structure/B172987.png)




